(2E)-1-(6-methoxynaphthalen-2-yl)-3-(pyridin-3-yl)prop-2-en-1-one
Description
“(2E)-1-(6-Methoxynaphthalen-2-yl)-3-(pyridin-3-yl)prop-2-en-1-one” is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system (prop-2-en-1-one) linking a 6-methoxynaphthalene moiety to a pyridin-3-yl group. This compound has been studied extensively for its crystallographic and supramolecular properties. Single-crystal X-ray diffraction studies reveal two distinct molecules in its asymmetric unit, with dihedral angles of 40.5° and 41.2° between the naphthalene and pyridine rings, indicating moderate planarity disruption. The crystal structure is stabilized by C–H···O hydrogen bonds, forming sheet-like networks . Its synthesis typically involves Claisen-Schmidt condensation between 6-methoxy-2-naphthaldehyde and pyridin-3-yl acetophenone derivatives under basic conditions (e.g., KOH in methanol) .
Properties
IUPAC Name |
1-(6-methoxynaphthalen-2-yl)-3-pyridin-3-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2/c1-22-18-8-7-15-11-17(6-5-16(15)12-18)19(21)9-4-14-3-2-10-20-13-14/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDPEUALCUWORP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(=O)C=CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Standard Procedure
Reagents :
- 6-Methoxy-2-naphthaldehyde (1.0 equiv)
- 3-Acetylpyridine (1.2 equiv)
- Sodium hydroxide (10% w/v in ethanol)
- Ethanol (solvent)
Steps :
Reaction Optimization
- Catalyst Variations :
- Solvent-Free Grinding : Mechanochemical synthesis using NaOH pellets achieves 75% yield in 30 minutes.
- Ultrasonic Irradiation : 40 kHz ultrasound reduces reaction time to 1 hour (yield: 82%).
Alternative Synthetic Strategies
Wittig Reaction
The Wittig reaction offers stereoselective synthesis but is less common due to cost and complexity:
- Reagents :
- 6-Methoxy-2-naphthoyl chloride (3 )
- (Pyridin-3-ylmethyl)triphenylphosphonium bromide (4 )
- Lithium hexamethyldisilazide (LHMDS, base)
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction kinetics:
Structural Characterization and Validation
Spectroscopic Data
X-ray Crystallography
Comparative Analysis of Methods
| Method | Conditions | Time | Yield | Advantages |
|---|---|---|---|---|
| Claisen-Schmidt | NaOH/EtOH, RT | 6–12 h | 72% | Simple, cost-effective |
| Microwave-Assisted | 100 W, 80°C | 15 min | 88% | Fast, high yield |
| Solvent-Free Grinding | NaOH, mechanical | 30 min | 75% | Eco-friendly, no solvent |
| Wittig Reaction | LHMDS/THF, −78°C | 12 h | 60% | Stereoselective |
Challenges and Recommendations
- Stereochemical Control : The Claisen-Schmidt method predominantly yields the E-isomer, but trace Z-isomers may require chromatographic separation.
- Scale-Up Limitations : Microwave and ultrasonic methods face scalability issues; traditional condensation remains optimal for industrial production.
- Purity Concerns : Recrystallization from ethanol/water (3:1) achieves >98% purity.
Chemical Reactions Analysis
DMU2139 undergoes various chemical reactions, including:
Oxidation: DMU2139 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert DMU2139 into its reduced forms.
Substitution: DMU2139 can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
DMU2139 has a wide range of scientific research applications:
Chemistry: Used as a selective inhibitor in studies involving cytochrome P450 enzymes.
Biology: Employed in research to understand the role of CYP1B1 in various biological processes.
Industry: Utilized in the development of new drugs and therapeutic agents targeting CYP1B1.
Mechanism of Action
DMU2139 exerts its effects by inhibiting the activity of the cytochrome P450 isoform CYP1B1. This inhibition is achieved through the binding of DMU2139 to the active site of CYP1B1, preventing the enzyme from metabolizing its substrates . The molecular targets involved include the active site residues of CYP1B1, which interact with DMU2139 through various non-covalent interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Chalcones with structural similarities to “(2E)-1-(6-methoxynaphthalen-2-yl)-3-(pyridin-3-yl)prop-2-en-1-one” vary in aromatic substituents, heterocyclic systems, and functional groups, leading to differences in physicochemical and biological properties. Below is a systematic comparison:
Table 1: Structural and Physicochemical Comparisons
Key Findings:
Substituent Effects on Planarity :
- Pyridin-3-yl and pyridin-2-yl analogs exhibit similar dihedral angles (~40°), but pyridin-2-yl derivatives may show altered hydrogen-bonding patterns due to positional isomerism .
- Anthracene-based chalcones (e.g., 3PANC) display enhanced π-conjugation, leading to superior NLO properties compared to naphthalene derivatives .
Diazene-pyrrolidine substituents introduce additional π-π stacking interactions, which could enhance solubility in polar solvents .
Synthetic Methodologies: Most chalcones are synthesized via Claisen-Schmidt condensation, but reaction conditions (e.g., base strength, solvent) vary. For example, 3PANC required anhydrous conditions and Pd(OAc)₂ catalysis for optimal yield , whereas the parent compound was synthesized using KOH in methanol .
Biological Activity
The compound (2E)-1-(6-methoxynaphthalen-2-yl)-3-(pyridin-3-yl)prop-2-en-1-one, also known as DMU2139, is a synthetic chalcone derivative notable for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anti-inflammatory, analgesic, and potential anticancer activities, as well as its interactions with cytochrome P450 enzymes.
Chemical Structure
The molecular formula of this compound is . The structural configuration includes a methoxy-substituted naphthalene moiety linked to a pyridine ring through a propene chain. The compound exhibits significant conformational characteristics due to the dihedral angles between its molecular components, which influence its biological activity.
1. Anti-inflammatory and Analgesic Properties
Research indicates that derivatives of this compound exhibit varying degrees of anti-inflammatory and analgesic effects. In vivo studies have demonstrated that certain synthesized derivatives show promising results in reducing carrageenan-induced edema and p-benzoquinone-induced abdominal contractions in mice.
| Compound | Dose (mg/kg) | Anti-inflammatory Activity | Analgesic Activity |
|---|---|---|---|
| Compound 2f | 100 | High | Moderate |
| Naproxen | 100 | Moderate | High |
| Indometacin | 100 | Very High | Very High |
Compound 2f displayed the highest analgesic and anti-inflammatory activity among tested compounds without causing gastric lesions, suggesting a favorable safety profile compared to traditional NSAIDs like naproxen .
2. Interaction with Cytochrome P450
DMU2139 has been identified as a potent inhibitor of the cytochrome P450 isoform CYP1B1, demonstrating high selectivity over other isoforms such as CYP1A1 and CYP3A4. This selectivity is crucial for minimizing drug-drug interactions and enhancing therapeutic efficacy in treatments involving this enzyme pathway .
The mechanisms underlying the biological activity of this compound include:
- Inhibition of Inflammatory Mediators : The compound may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammation.
- Cyclooxygenase Inhibition : Similar to other anti-inflammatory agents, it may act by inhibiting cyclooxygenase enzymes, leading to reduced prostaglandin synthesis.
Case Studies
A study conducted on various synthesized derivatives highlighted the structure–activity relationship (SAR) of these compounds. The findings revealed that modifications to the naphthalene or pyridine rings significantly impacted their biological effectiveness. For instance, introducing different substituents on the naphthalene ring enhanced anti-inflammatory properties while maintaining low ulcerogenic potential .
Q & A
Basic: What synthetic strategies are optimal for preparing (2E)-1-(6-methoxynaphthalen-2-yl)-3-(pyridin-3-yl)prop-2-en-1-one?
Methodological Answer:
The compound is synthesized via a Claisen-Schmidt condensation between 6-methoxy-2-acetylnaphthalene and pyridine-3-carbaldehyde under basic conditions (e.g., NaOH/EtOH). Reaction optimization includes:
- Temperature control (60–80°C) to favor the (E)-isomer via kinetic control.
- Catalyst screening (e.g., pyrrolidine or piperidine for enhanced enolate formation).
- Purification by column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol to achieve >95% purity.
Structural analogs, such as bromophenyl derivatives, use similar protocols with modified aldehydes . Cyclocondensation reactions (e.g., with guanidine) can further diversify the scaffold .
Basic: How is the stereochemical integrity of the (E)-isomer validated during synthesis?
Methodological Answer:
Validation combines:
- NMR spectroscopy : Compare coupling constants () between α,β-unsaturated protons in H NMR.
- X-ray crystallography : Single-crystal analysis confirms the (E)-configuration via dihedral angles (e.g., 179.5° between naphthyl and pyridyl planes) .
- HPLC with chiral columns to rule out (Z)-isomer contamination.
Advanced: What crystallographic parameters define the compound’s solid-state packing and intermolecular interactions?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) reveals:
- Space group : Monoclinic with unit cell dimensions .
- Hydrogen bonding : Weak C–H···O interactions between the methoxy group and carbonyl oxygen (distance: 2.72 Å) stabilize the lattice .
- π-π stacking : Naphthyl and pyridyl rings exhibit face-to-face stacking (3.8–4.2 Å interplanar distance), critical for charge-transfer studies .
Advanced: How can computational methods (e.g., DFT) predict electronic properties relevant to biological activity?
Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:
- Frontier molecular orbitals : HOMO-LUMO gaps (~3.5 eV) indicate charge-transfer potential .
- Electrostatic potential maps : Highlight nucleophilic (methoxy O) and electrophilic (carbonyl C) sites for reactivity predictions.
- Docking studies : Pyridyl and naphthyl moieties show affinity for kinase ATP-binding pockets (e.g., CDK2), guiding structure-activity relationship (SAR) optimization .
Advanced: How do substituents on the naphthyl/pyridyl rings influence antimicrobial efficacy?
Methodological Answer:
Comparative studies using analogs (e.g., 6-methoxy vs. 6-chloro naphthyl) reveal:
- Broth microdilution assays : Methoxy groups enhance Gram-positive activity (MIC: 8 μg/mL against S. aureus) due to improved membrane penetration.
- Electron-withdrawing substituents (e.g., Cl) reduce efficacy by destabilizing H-bonding with bacterial targets .
- Synergistic effects : Co-administration with fluconazole improves antifungal activity (FICI ≤ 0.5) via efflux pump inhibition .
Advanced: What mechanistic insights explain regioselectivity in cyclocondensation reactions?
Methodological Answer:
Cyclocondensation with guanidine proceeds via:
- Michael addition : Nucleophilic attack at the α,β-unsaturated carbonyl, forming a dihydropyrimidine intermediate.
- Acid catalysis (e.g., HCl/EtOH) promotes cyclization, with regioselectivity governed by steric hindrance at the pyridyl ring .
Kinetic studies (NMR monitoring) confirm a two-step mechanism with rate-limiting cyclization ( at 25°C).
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- FT-IR : Confirm carbonyl stretch (~1670 cm) and aromatic C–H bends (830–650 cm).
- C NMR : Identify carbonyl (δ ~190 ppm), methoxy (δ ~55 ppm), and pyridyl carbons (δ 120–150 ppm).
- HRMS : Validate molecular ion [M+H] at m/z 316.1205 (calculated for CHNO).
Advanced: How does solvent polarity affect the compound’s photophysical properties?
Methodological Answer:
Solvatochromic shifts in UV-Vis spectra (e.g., λ = 345 nm in hexane vs. 365 nm in DMSO) correlate with:
- Dielectric constant : Higher polarity stabilizes the excited state, red-shifting absorption.
- Fluorescence quantum yield : Increases from 0.12 (nonpolar) to 0.28 (polar) due to reduced non-radiative decay .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
